molecular formula C12H16O3 B8077239 5-(3-Methoxyphenoxy)pentanal

5-(3-Methoxyphenoxy)pentanal

Cat. No.: B8077239
M. Wt: 208.25 g/mol
InChI Key: DZVVUPFISJARAI-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenoxy)pentanal is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various fields of science and industry

Preparation Methods

Chemical Reactions Analysis

5-(3-Methoxyphenoxy)pentanal undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(3-Methoxyphenoxy)pentanal has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenoxy)pentanal involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

5-(3-Methoxyphenoxy)pentanal can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison can be based on various factors such as chemical reactivity, stability, and applications .

Properties

IUPAC Name

5-(3-methoxyphenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-6-5-7-12(10-11)15-9-4-2-3-8-13/h5-8,10H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVVUPFISJARAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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